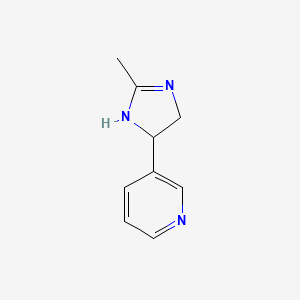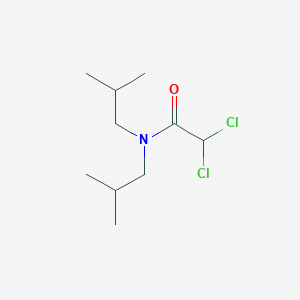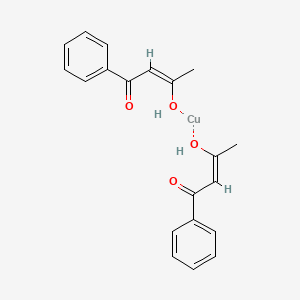
Copper(II)benzoylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II)benzoylacetonate, also known as bis(1-phenyl-1,3-butanedionato)copper(II), is an organometallic compound with the chemical formula C20H18CuO4. It is a coordination complex where copper(II) ions are chelated by benzoylacetonate ligands. This compound is known for its vibrant blue color and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Copper(II)benzoylacetonate can be synthesized through the reaction of benzoylacetone with copper salts such as copper sulfate or copper acetate. The typical synthetic route involves dissolving benzoylacetone in methanol and then adding the copper salt solution to it in a 2:1 molar ratio. The reaction mixture is stirred and allowed to crystallize, forming the this compound complex. The resulting crystals are then filtered and dried .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Copper(II)benzoylacetonate undergoes various chemical reactions, including:
Oxidation and Reduction: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The benzoylacetonate ligands can be substituted by other ligands in the presence of suitable reagents, leading to the formation of new copper complexes.
Coordination Reactions: this compound can coordinate with other molecules or ions, forming adducts or complexes with different geometries.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands such as phosphines and amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Copper(II)benzoylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.
Biology and Medicine: Research has shown that this compound can inhibit tubulin polymerization, making it a potential candidate for anticancer therapies. .
Industry: The compound is used in the production of optical materials and as a precursor in the synthesis of other organometallic compounds.
Mecanismo De Acción
The mechanism by which copper(II)benzoylacetonate exerts its effects involves its ability to interact with various molecular targets. For instance, its inhibition of tubulin polymerization is attributed to its binding to multiple sites on the tubulin protein, preventing its assembly into microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
Additionally, the compound’s antioxidant activity is linked to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. The copper center plays a crucial role in these redox reactions, cycling between different oxidation states to neutralize ROS .
Comparación Con Compuestos Similares
Copper(II)benzoylacetonate can be compared with other copper(II) complexes, such as copper(II)acetylacetonate and copper(II)salicylaldehyde. These compounds share similar coordination chemistry but differ in their ligand structures and resulting properties:
Copper(II)acetylacetonate: This compound has acetylacetonate ligands instead of benzoylacetonate. It is also used as a catalyst and in the synthesis of other organometallic compounds. its electronic properties and reactivity may differ due to the different ligand environment.
Copper(II)salicylaldehyde: This complex features salicylaldehyde ligands, which provide different coordination geometries and reactivity patterns.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis, medicine, and materials science .
Propiedades
Fórmula molecular |
C20H20CuO4 |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
copper;(Z)-3-hydroxy-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,11H,1H3;/b2*8-7-; |
Clave InChI |
CAJGWIIPLPMUDM-ATMONBRVSA-N |
SMILES isomérico |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Cu] |
SMILES canónico |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Cu] |
Descripción física |
Blue-green solid; [Gelest MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
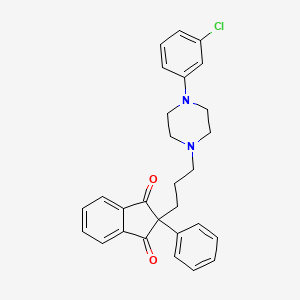
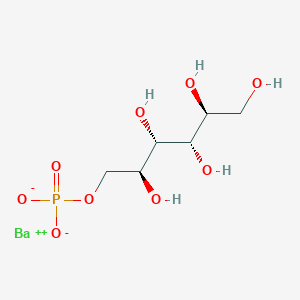
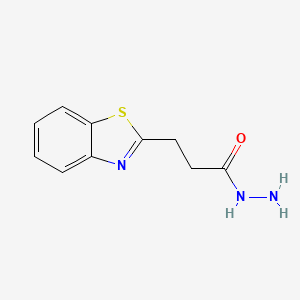
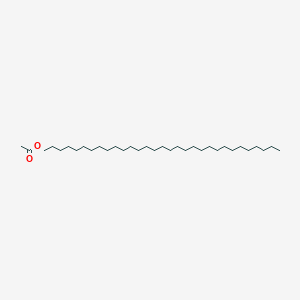
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
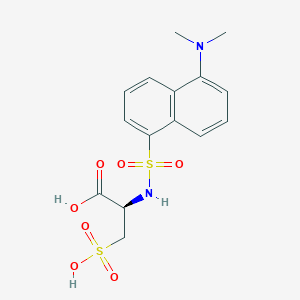

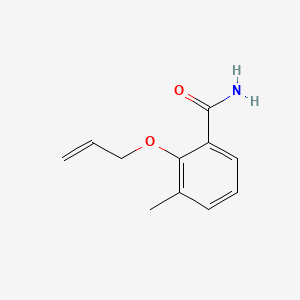
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
